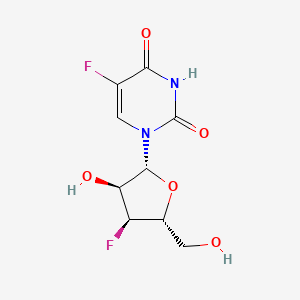

3'-Deoxy-3'-fluoro-5-fluorouridine

CAS No.: 112668-56-1

Cat. No.: VC8208343

Molecular Formula: C9H10F2N2O5

Molecular Weight: 264.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112668-56-1 |

|---|---|

| Molecular Formula | C9H10F2N2O5 |

| Molecular Weight | 264.18 g/mol |

| IUPAC Name | 5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C9H10F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 |

| Standard InChI Key | GJXRADCYCFGMRR-UAKXSSHOSA-N |

| Isomeric SMILES | C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)F |

| SMILES | C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)F |

| Canonical SMILES | C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

3′-Deoxy-3′-fluoro-5-fluorouridine (C₉H₁₀F₂N₂O₅) features a dual fluorination strategy:

-

Sugar moiety: The ribose sugar lacks a hydroxyl group at the 3′ position, substituted instead by fluorine. This modification reduces enzymatic degradation by ribonucleases, a common limitation of natural nucleosides .

-

Base moiety: The uracil base is fluorinated at the 5-position, mirroring the structure of 5-fluorouracil (5-FU), a well-established antimetabolite.

This combination aims to synergize the pharmacokinetic advantages of fluorinated sugars with the cytotoxic properties of fluoropyrimidines. Comparative analyses with 3′-deoxy-3′,5-difluorouridine (CAS 112668-56-1) suggest similar stability profiles due to fluorine’s electronegativity and steric effects .

Synthesis and Modification Strategies

Synthetic Pathways

The synthesis of 3′-deoxy-3′-fluoro-5-fluorouridine likely parallels methods used for related compounds. Key steps include:

-

Fluorination of the sugar: Analogous to the synthesis of 5′-deoxy-5-fluorouridine, where bromination at the 5′ position followed by reductive elimination yields the deoxy structure . For 3′-fluoro substitution, methyl 2,3-O-isopropylidene-D-ribofuranoside could undergo halogenation (e.g., using triphenylphosphine and bromine) and subsequent fluorination .

-

Base modification: Coupling the fluorinated sugar with 5-fluorouracil via glycosylation, potentially using silylated intermediates to enhance reactivity .

A hypothetical synthesis route is outlined below:

Pharmacological Mechanisms

Antiviral Activity

Fluorinated nucleosides often inhibit viral polymerases. For example, 3′-deoxy-3′-fluorothymidine ([18F]FLT) demonstrates selective incorporation into DNA during replication, disrupting viral genome synthesis . By analogy, 3′-deoxy-3′-fluoro-5-fluorouridine may target RNA viruses (e.g., hepatitis C or influenza) by mimicking uridine and terminating chain elongation.

Anticancer Activity

The 5-fluorouracil component is a thymidylate synthase inhibitor, depleting thymidine pools and impairing DNA repair. Dual fluorination could enhance tumor-specific uptake, as seen in 5′-deoxy-5-fluorouridine, which is activated by thymidine phosphorylase—overexpressed in many cancers.

Preclinical and Clinical Insights

Toxicity Profile

Related compounds exhibit dose-dependent toxicities:

-

5′-Deoxy-5-fluorouridine: Myelosuppression, gastrointestinal distress, and hepatotoxicity.

-

3′-Deoxy-3′,5-difluorouridine: Limited data, but fluorine substitutions generally reduce off-target effects compared to non-fluorinated analogs .

Comparative Analysis with Analogous Compounds

Future Directions

The dual fluorination strategy in 3′-deoxy-3′-fluoro-5-fluorouridine warrants further exploration:

-

Structure-activity relationship (SAR) studies: Systematically varying fluorine positions to optimize potency and reduce toxicity.

-

Combination therapies: Pairing with checkpoint inhibitors or DNA repair inhibitors to enhance efficacy.

-

Advanced delivery systems: Nanoparticle encapsulation to improve tumor targeting .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume